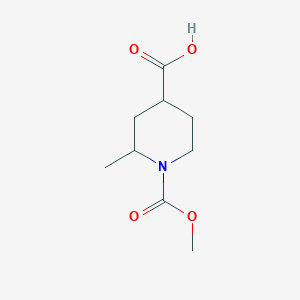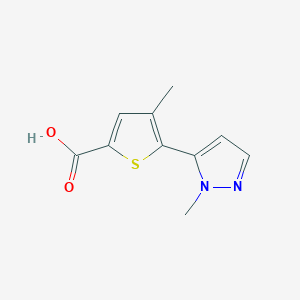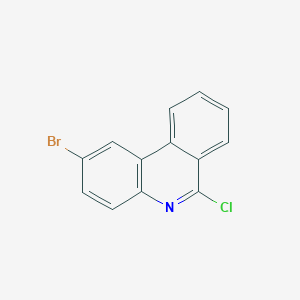![molecular formula C11H16N2O2 B8761797 EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EXO-3-BOC-6-CYANO-3-AZABICYCLO[310]HEXANE is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE typically involves a series of cyclization reactions. One common method involves the cyclopropanation of alpha-diazoacetates using rhodium-catalyzed reactions . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the compound without requiring distillation or chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the practicality of rhodium-catalyzed cyclopropanation suggests that it could be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE has several scientific research applications:
Mécanisme D'action
The mechanism of action of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3 |
Clé InChI |
NQLPDUDIPJLXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)



